![molecular formula C24H19F4N3O3S B2526833 1-[(3-fluorophenyl)methyl]-N,N,5-trimethyl-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-6-carboxamide CAS No. 866349-13-5](/img/no-structure.png)
1-[(3-fluorophenyl)methyl]-N,N,5-trimethyl-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-6-carboxamide
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Description
1-[(3-fluorophenyl)methyl]-N,N,5-trimethyl-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C24H19F4N3O3S and its molecular weight is 505.49. The purity is usually 95%.
BenchChem offers high-quality 1-[(3-fluorophenyl)methyl]-N,N,5-trimethyl-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(3-fluorophenyl)methyl]-N,N,5-trimethyl-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Hypertension is a significant health concern worldwide. Researchers have explored pyrimidine derivatives for their antihypertensive properties. Among these, compound (1) 2-(4-(4-acetamidophenylsulfonyl)piperazin-1-yl)ethyl-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibited potent antihypertensive effects. The presence of a sulfamide group between the phenyl and piperazine rings contributed to its efficacy .
- Pyrimidine derivatives have been investigated as potential anticancer agents. For instance, novel thiazolopyrimidine derivatives demonstrated excellent activity against human cancer cell lines, inducing apoptosis by inhibiting CDK enzymes .
Antihypertensive Activity
Anticancer Potential
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of a thieno[2,3-d]pyrimidine-6-carboxamide with a 3-fluorobenzyl bromide and a trifluoromethylphenylboronic acid. The reaction is carried out in the presence of a palladium catalyst and a base. The resulting intermediate is then subjected to a series of reactions to yield the final product.", "Starting Materials": [ "Thieno[2,3-d]pyrimidine-6-carboxamide", "3-fluorobenzyl bromide", "Trifluoromethylphenylboronic acid", "Palladium catalyst", "Base" ], "Reaction": [ "Step 1: Thieno[2,3-d]pyrimidine-6-carboxamide is reacted with 3-fluorobenzyl bromide in the presence of a palladium catalyst and a base to yield an intermediate.", "Step 2: The intermediate is then reacted with trifluoromethylphenylboronic acid in the presence of a palladium catalyst and a base to yield the final product.", "Step 3: The final product is purified using standard techniques such as column chromatography or recrystallization." ] } | |
CAS RN |
866349-13-5 |
Product Name |
1-[(3-fluorophenyl)methyl]-N,N,5-trimethyl-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-6-carboxamide |
Molecular Formula |
C24H19F4N3O3S |
Molecular Weight |
505.49 |
IUPAC Name |
1-[(3-fluorophenyl)methyl]-N,N,5-trimethyl-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C24H19F4N3O3S/c1-13-18-20(32)31(17-10-5-4-9-16(17)24(26,27)28)23(34)30(12-14-7-6-8-15(25)11-14)22(18)35-19(13)21(33)29(2)3/h4-11H,12H2,1-3H3 |
InChI Key |
JAEOIJOTAMYIRL-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC(=CC=C3)F)C4=CC=CC=C4C(F)(F)F)C(=O)N(C)C |
solubility |
not available |
Origin of Product |
United States |
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